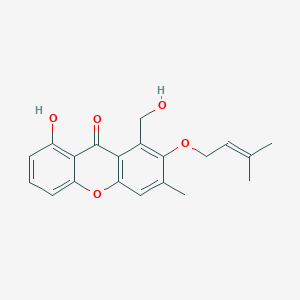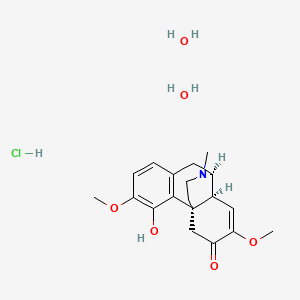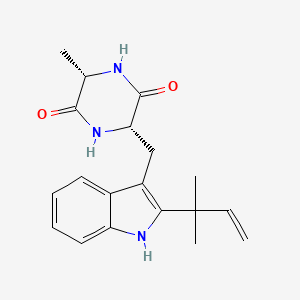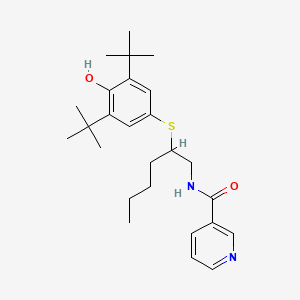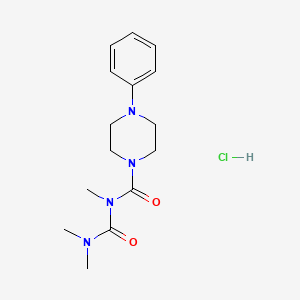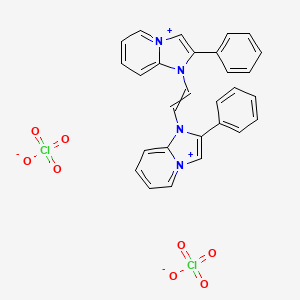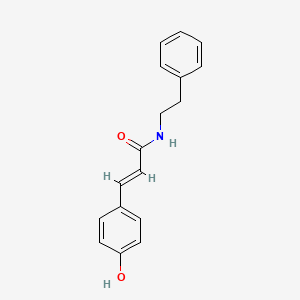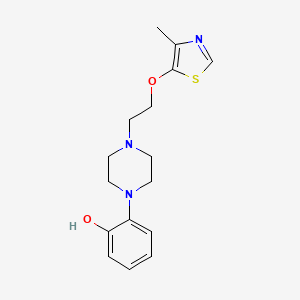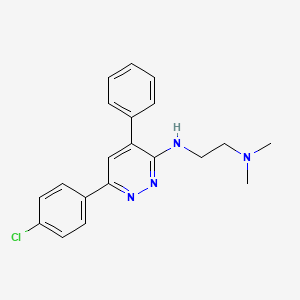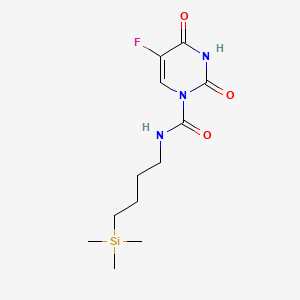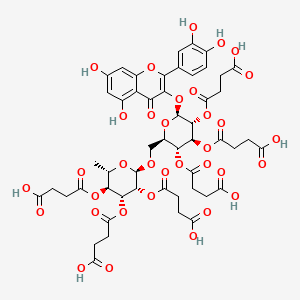
Rutinyl succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rutinyl succinate is a compound derived from the esterification of rutin and succinic acid. Rutin, also known as rutoside, is a flavonoid glycoside found in various plants, including buckwheat, citrus fruits, and tea leaves. Succinic acid, on the other hand, is a dicarboxylic acid commonly found in living organisms. This compound is known for its antioxidant, hair conditioning, skin protecting, and UV absorbing properties .
Vorbereitungsmethoden
The synthesis of rutinyl succinate involves the esterification of rutin with succinic acid. This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the final product. Industrial production methods may involve more advanced techniques, such as spray-drying or freeze-drying, to enhance the stability and solubility of the compound .
Analyse Chemischer Reaktionen
Rutinyl succinate undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include sulfuric acid for esterification, hydrogen peroxide for oxidation, and sodium borohydride for reduction. Major products formed from these reactions include various derivatives of rutin and succinic acid .
Wissenschaftliche Forschungsanwendungen
Rutinyl succinate has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant to inhibit oxidation reactions in various chemical formulations.
Biology: The compound has been studied for its potential to protect cells from oxidative stress and damage.
Industry: It is used in cosmetic products for its hair conditioning, skin protecting, and UV absorbing properties
Wirkmechanismus
The mechanism of action of rutinyl succinate involves its ability to interact with free radicals and various protein systems. As an antioxidant, it neutralizes free radicals by donating electrons, thereby preventing oxidative damage to cells and tissues. The compound also interacts with molecular targets such as carbonyl reductase and aldo-keto reductase, which are involved in reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Rutinyl succinate can be compared with other similar compounds, such as:
Methoxy-PEG-7 this compound: This compound is a derivative of this compound with added polyethylene glycol (PEG) groups, enhancing its solubility and surfactant properties.
Sulfosuccinates: These are salts or esters of sulfosuccinic acid, known for their surfactant and emulsifying properties.
This compound stands out due to its unique combination of antioxidant, hair conditioning, skin protecting, and UV absorbing properties, making it a versatile ingredient in various applications .
Eigenschaften
CAS-Nummer |
267006-02-0 |
|---|---|
Molekularformel |
C51H54O34 |
Molekulargewicht |
1211.0 g/mol |
IUPAC-Name |
4-[(2S,3S,4R,5R,6R)-4,5-bis(3-carboxypropanoyloxy)-2-methyl-6-[[(2R,3R,4S,5R,6S)-3,4,5-tris(3-carboxypropanoyloxy)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C51H54O34/c1-20-42(79-34(68)10-4-28(56)57)46(81-36(70)12-6-30(60)61)48(83-38(72)14-8-32(64)65)50(76-20)75-19-27-44(80-35(69)11-5-29(58)59)47(82-37(71)13-7-31(62)63)49(84-39(73)15-9-33(66)67)51(78-27)85-45-41(74)40-25(55)17-22(52)18-26(40)77-43(45)21-2-3-23(53)24(54)16-21/h2-3,16-18,20,27,42,44,46-55H,4-15,19H2,1H3,(H,56,57)(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)/t20-,27+,42-,44+,46+,47-,48+,49+,50+,51-/m0/s1 |
InChI-Schlüssel |
CNCZOAMEKQQFOA-HZQGBTCBSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


